molecular formula C13H12F3NO4 B134754 Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate CAS No. 126535-92-0

Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate

Cat. No.: B134754
CAS No.: 126535-92-0
M. Wt: 303.23 g/mol
InChI Key: MSAOLBKMAUXBHC-UHFFFAOYSA-N
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Description

Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate is a chemical compound with the molecular formula C13H12F3NO4 . It has an average mass of 303.234 Da and a monoisotopic mass of 303.071838 Da .


Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, prop-2-ynyl-carbamic acid benzyl ester reacts with C30H26N3O9Rh in toluene at 30℃ for 3 hours under a molecular sieve in an inert atmosphere using the Schlenk technique . In the second stage, the product from the first stage is further reacted in toluene at 0℃ for 48 hours under a molecular sieve in an inert atmosphere using the Schlenk technique . This reaction is enantioselective .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C13H12F3NO4 . The exact linear structure formula and InChI Key are not provided in the available resources .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 303.23 . The boiling point and other physical and chemical properties are not specified in the available resources .

Safety and Hazards

Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate is classified as a warning signal word class . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . The hazard statements include H302, H315, H319, and H335 .

Properties

IUPAC Name

ethyl 3,3,3-trifluoro-2-phenylmethoxycarbonyliminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO4/c1-2-20-11(18)10(13(14,15)16)17-12(19)21-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAOLBKMAUXBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NC(=O)OCC1=CC=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374490
Record name Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126535-92-0
Record name Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(benzyloxycarbonylamino)-3,3,3-trifluoro-2-hydroxypropanoate (49.0 g, 153 mmol) in diethyl ether (350 mL) was added dropwise TFAA (35.3 g, 168 mmol) at 0° C. followed by addition of pyridine dropwise (26.5 g, 336 mmol) at 0° C. The reaction mixture was allowed to warm to ambient temperature and stirred for 6 h. The mixture was filtered and the filtrate was concentrated to afford ethyl 2-(benzyloxycarbonylimino)-3,3,3-trifluoropropanoate (45.0 g, 97% yield), which was used directly without further purification.
Name
ethyl 2-(benzyloxycarbonylamino)-3,3,3-trifluoro-2-hydroxypropanoate
Quantity
49 g
Type
reactant
Reaction Step One
Name
Quantity
35.3 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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